molecular formula C6H2BrCl2F B1523972 1-Bromo-3,5-dichloro-2-fluorobenzene CAS No. 1160573-64-7

1-Bromo-3,5-dichloro-2-fluorobenzene

Cat. No. B1523972
CAS RN: 1160573-64-7
M. Wt: 243.88 g/mol
InChI Key: MIEOCLLZJPCOIV-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dichloro-2-fluorobenzene is a building block used in the synthesis of halogenated chemical compounds, such as polychlorinated biphenyls (PCBs) . It is an organic compound that is used as a precursor to dyes and other chemicals .


Synthesis Analysis

This compound can be synthesized by treating it with iPrMgCl.LiCl in THF and then DMF at 0°C, followed by the reaction with molecular iodine and aq NH3 . This yields the corresponding aromatic nitrile .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

When treated with iPrMgCl.LiCl in THF and then DMF at 0°C, followed by the reaction with molecular iodine and aq NH3, this compound yields the corresponding aromatic nitrile .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 243.89 . The density of this compound is 1.8±0.1 g/cm3 . It has a boiling point of 232.3±35.0 °C at 760 mmHg .

Scientific Research Applications

Electrochemical Fluorination

The electrochemical fluorination process involves the transformation of halobenzenes, including compounds similar to 1-bromo-3,5-dichloro-2-fluorobenzene, into fluorinated products. This process showcases the compound's utility in producing a variety of halogenated compounds through anodic and cathodic reactions. The study detailed the reaction mechanisms, demonstrating the compound's role in synthesizing fluorinated aromatic compounds (Hirohide Horio et al., 1996).

Triazidation Reactions

This compound undergoes triazidation, highlighting its potential in organic synthesis. The reaction yields triazido derivatives, which are valuable in polymer chemistry and the synthesis of organic magnetic materials. This application demonstrates the compound's versatility in chemical reactions and its significance in developing novel materials (S. Chapyshev & A. Chernyak, 2013).

Vibrational Spectroscopy Studies

Research on the vibrational spectroscopy of trisubstituted benzenes, including this compound, provides insights into the molecular vibrations and structure. These studies are crucial for understanding the physical and chemical properties of such compounds, aiding in their application in various scientific and industrial fields (B. V. Reddy & G. Rao, 1994).

Organometallic Chemistry

Partially fluorinated benzenes, related to this compound, are utilized in organometallic chemistry and catalysis. Their application as solvents or ligands in metal-based reactions highlights the importance of fluorinated aromatic compounds in advancing organometallic chemistry and facilitating new reactions (S. Pike et al., 2017).

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-bromo-3,5-dichloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEOCLLZJPCOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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